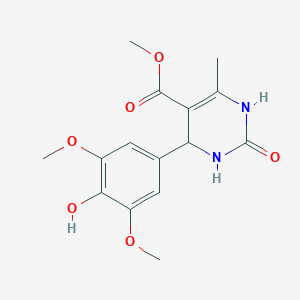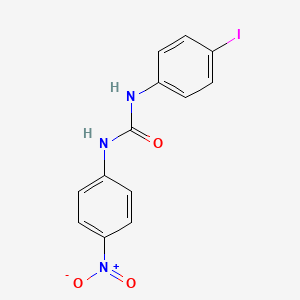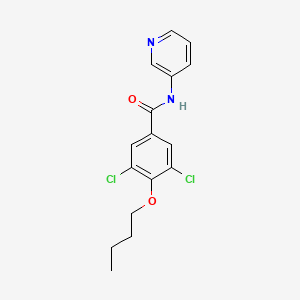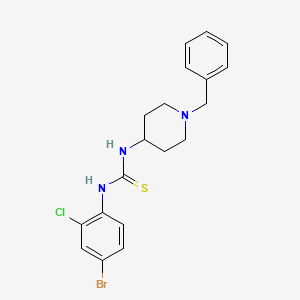![molecular formula C21H19ClN2O3S B4116263 N-(3-chloro-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4116263.png)
N-(3-chloro-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, commonly referred to as CM-272, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising biological activity in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of CM-272 is not fully understood, but it is believed to act as a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by CM-272 leads to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its antiproliferative and cytotoxic effects, CM-272 has been shown to possess various biochemical and physiological effects. Studies have shown that CM-272 can inhibit the phosphorylation of various proteins involved in cell signaling pathways, leading to the inhibition of cell growth and survival. Additionally, CM-272 has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CM-272 is its potent antiproliferative and cytotoxic effects against various cancer cell lines. Additionally, CM-272 has been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of CM-272 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are various future directions for the research and development of CM-272. One potential direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CM-272 and its potential therapeutic applications in various diseases. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of CM-272 in humans.
Applications De Recherche Scientifique
CM-272 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In preclinical studies, CM-272 has been found to exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CM-272 has been shown to possess anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3-chloro-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-18(22)12-8-13-19(15)23-21(25)17-11-6-7-14-20(17)24(2)28(26,27)16-9-4-3-5-10-16/h3-14H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRUNPOJWHBACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4116183.png)
![methyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4116186.png)
![ethyl 4-[({2-[4-(diethylamino)benzoyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116192.png)

![ethyl 3-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4116205.png)
![tert-butyl 2-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4116206.png)


![N-{1-[4-allyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4116222.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2,4-difluorophenyl)urea](/img/structure/B4116231.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-1-piperazinecarbothioamide](/img/structure/B4116255.png)
